molecular formula C28H38O6 B12420580 4-epi-Withaferin A

4-epi-Withaferin A

Cat. No.: B12420580
M. Wt: 470.6 g/mol
InChI Key: DBRXOUCRJQVYJQ-SKXGSRCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-epi-Withaferin A involves the chemical modification of Withaferin A. One common method includes the epimerization of Withaferin A at the C-4 position. This process typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and the use of plant cell cultures have shown promise in producing withanolides, including this compound, on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-epi-Withaferin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-epi-Withaferin A involves its interaction with various molecular targets and pathways:

Biological Activity

4-epi-Withaferin A is a derivative of Withaferin A, a bioactive compound extracted from the plant Withania somnifera, commonly known as Ashwagandha. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and cellular health. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant case studies.

Overview of Withaferin A and Its Derivatives

Withaferin A (WA) exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. Recent studies have suggested that this compound retains many of these beneficial activities while potentially offering improved efficacy or safety profiles.

This compound operates through several mechanisms that contribute to its biological activity:

  • Apoptosis Induction : Similar to WA, this compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. It enhances the sensitivity of cancer cells to apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand) .
  • Inhibition of Oncogenic Pathways : The compound modulates key signaling pathways involved in cancer progression. For instance, it inhibits the Akt/NF-κB/Bcl-2 pathway, leading to reduced cell survival and proliferation in cancer cells .
  • Antioxidant Properties : this compound exhibits antioxidant activity, which helps mitigate oxidative stress—a significant factor in cancer development and progression .

Anticancer Activity

  • Breast Cancer : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase .
  • Prostate Cancer : Research indicated that treatment with this compound led to a marked decrease in prostate-specific antigen (PSA) levels and induced apoptosis in LNCaP prostate cancer cells .
  • Ovarian Cancer : In a study involving ovarian cancer models, this compound was found to enhance the effects of conventional chemotherapy agents like cisplatin, suggesting a potential role as an adjuvant therapy .

Anti-inflammatory Effects

This compound has also been shown to reduce inflammatory markers in various preclinical models. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby alleviating inflammation associated with chronic diseases .

Comparative Biological Activity Table

Activity TypeWithaferin AThis compound
Apoptosis InductionYesYes
Antioxidant EffectsYesYes
Anti-inflammatoryYesYes
Cancer Cell Proliferation InhibitionYesYes
Synergistic Effects with ChemotherapyYesYes

Properties

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

(1S,2R,6R,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one

InChI

InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23+,24+,26+,27-,28+/m0/s1

InChI Key

DBRXOUCRJQVYJQ-SKXGSRCNSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@H]6O)C)O5)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO

Origin of Product

United States

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